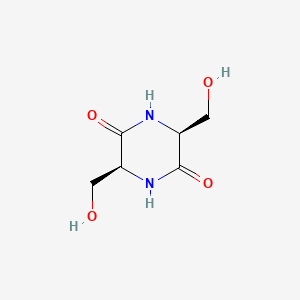

CYCLO(-SER-SER)

Description

Significance of Diketopiperazines (DKPs) in Academic Research

Diketopiperazines (DKPs), the smallest and simplest form of cyclic peptides, are a prominent class of compounds in academic and industrial research. mdpi.comfoodandnutritionjournal.orgresearchgate.net Formed by the condensation of two α-amino acids, they possess a stable six-membered piperazine-2,5-dione ring. mdpi.comresearchgate.netnih.gov This rigid heterocyclic structure confers high stability against enzymatic degradation by proteolysis, a significant advantage over their linear peptide counterparts. mdpi.comresearchgate.net

The inherent stability and constrained conformation of the DKP scaffold make it an attractive framework for drug discovery and development. mdpi.comfoodandnutritionjournal.org Researchers have identified a vast spectrum of biological activities associated with DKPs, including antimicrobial, antiviral, antifungal, antitumor, neuroprotective, and antihyperglycemic properties. mdpi.comfoodandnutritionjournal.orgresearchgate.netmdpi.com These compounds are found in a wide array of natural sources, including bacteria, fungi, marine organisms, and fermented foods. foodandnutritionjournal.orgmdpi.comresearchgate.net Their ability to bind to a diverse range of receptors and enzymes makes them valuable candidates for developing new therapeutic agents. foodandnutritionjournal.orgresearchgate.net Furthermore, the DKP motif is being explored as a potential "brain shuttle" for delivering drugs across the blood-brain barrier. researchgate.netmdpi.com

Overview of Cyclic Dipeptides as Fundamental Macrocyclic Peptides

Cyclic peptides are a class of peptides with a circular structure, a feature that distinguishes them from linear peptides and often enhances their biological properties. altabioscience.compnas.org Cyclic dipeptides, which feature the 2,5-diketopiperazine (DKP) ring, represent the most fundamental members of this group. mdpi.comresearchgate.net These molecules are ubiquitous in nature, produced by various organisms as secondary metabolites. nih.govCurrent time information in Bangalore, IN.

Their structural rigidity and enhanced stability make them promising platforms for various applications. researchgate.net In drug development, they serve as important building blocks or scaffolds for creating more complex molecules. ukri.orgontosight.ai The cyclic structure can lead to improved bioavailability and efficacy in therapeutic applications. chemimpex.com Scientists are particularly interested in their wide variety of biological functions, which range from antibacterial and antifungal to anticancer activities. altabioscience.com The ability to synthesize these peptides and incorporate modifications allows for the fine-tuning of their properties for specific biological targets. altabioscience.combohrium.com

Specific Research Context of CYCLO(-SER-SER) as a Representative Diketopiperazine

CYCLO(-SER-SER), also known as Cyclo(L-Ser-L-Ser), is a cyclic dipeptide formed from two serine amino acid residues. It serves as a representative example of a simple, homodimeric diketopiperazine. Its research context is primarily focused on its fundamental physicochemical and structural properties, which provide insight into the behavior of this class of compounds.

The synthesis of CYCLO(-SER-SER) has been reported, with one method involving the intramolecular aminolysis of two serine residues that are bridged by ester bonds. lookchem.com Research from 2023 also noted the development of a more sustainable synthesis method for the compound. archivemarketresearch.com

Key physicochemical properties of CYCLO(-SER-SER) are summarized in the table below.

| Property | Value | Source |

| CAS Number | 23409-30-5 | chemimpex.com |

| Molecular Formula | C₆H₁₀N₂O₄ | chemimpex.com |

| Molecular Weight | 174.16 g/mol | chemimpex.com |

| Appearance | White powder | chemimpex.com |

| Melting Point | 241 - 245 °C | chemimpex.com |

| Optical Rotation | [a]D24 = 38 ± 2 ° | chemimpex.com |

Detailed structural analysis through X-ray crystallography has provided a clear picture of its three-dimensional conformation. The crystal structure of CYCLO(-L-Ser-L-Ser-) reveals that the diketopiperazine ring is nearly planar. nih.govlookchem.com The two L-seryl side chains are characteristically folded above the plane of this ring. researchgate.net It crystallizes in the orthorhombic space group P2₁2₁2₁, and intermolecular hydrogen bonds connect the DKP rings into spirals. lookchem.com

| Crystal Data | |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Cell Dimensions | a = 11.096(2) Å, b = 7.787(1) Å, c = 8.538(1) Å |

| Source: lookchem.com |

Spectroscopic studies have further characterized the compound. It has been analyzed using vibrational spectroscopy techniques such as Raman scattering and Fourier-transform infrared (FT-IR) spectroscopy in both solid-state and aqueous solutions. researchgate.netresearchgate.net Additionally, CYCLO(-SER-SER) was one of 31 diketopiperazines included in the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) analytical method, highlighting its role as a standard in the simultaneous analysis of this compound class. tandfonline.comtandfonline.com Research has also explored its properties as a labile supramolecular polymer that can undergo photopolymerization and exhibits thermochromism. biosynth.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWGHSHLNOADHI-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(C(=O)N1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1C(=O)N[C@H](C(=O)N1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426303 | |

| Record name | (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23409-30-5 | |

| Record name | (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biosynthetic Pathways of Cyclic Dipeptides

Natural Occurrence and Distribution of Diketopiperazines

Diketopiperazines are secondary metabolites produced by organisms across all domains of life, from simple bacteria to complex animals and plants. mdpi.comnih.govmdpi.com They are also found in processed foods and beverages as byproducts of thermal treatment or fermentation. mdpi.commdpi.com

Microbial Sources (Bacteria, Fungi, Actinomycetes)

Microorganisms are the most prolific producers of diketopiperazines, with thousands of these compounds isolated from bacteria, fungi, and actinomycetes. mdpi.comnih.govresearchgate.net These molecules often exhibit significant biological activities. acs.org

Bacteria: Various bacterial species produce DKPs. For example, the marine bacterium Rheinheimera aquimaris produces cyclo(Trp-Ser), a compound noted for its ability to interfere with bacterial communication systems known as quorum sensing. rsc.orgmdpi.com Bacillus and Pseudomonas species are also well-known DKP producers. nih.gov While not a cyclic dipeptide, a related short peptide, Ser-Ser-Gln, has been isolated from the marine bacterium Kocuria marina and was noted for its antioxidant properties. nih.gov

Fungi: Fungi, particularly from the genera Aspergillus and Penicillium, are rich sources of DKP derivatives. researchgate.netacs.org For instance, the fungal virulence factor gliotoxin (B1671588) is a complex DKP, and its biosynthetic pathway involves the formation of a cyclo(Phe-Ser) intermediate. nih.gov The fungus Alternaria alternata has been found to produce cyclo(Ala-Hyp), cyclo(Leu-Hyp), and cyclo(Phe-Hyp). biosynth.com

Actinomycetes: These bacteria are renowned for their production of a vast array of secondary metabolites, including DKPs. researchgate.netnih.gov Species of Streptomyces, for example, produce a variety of these compounds. frontiersin.orgresearchgate.net D-cycloserine, an analog of D-alanine, is a well-known antibiotic produced by Streptomyces garyphalus. chemfaces.com

Table 1: Examples of Diketopiperazines from Microbial Sources

| Compound Name | Microbial Source | Reference |

|---|---|---|

| cyclo(Trp-Ser) | Rheinheimera aquimaris (Bacteria) | rsc.orgmdpi.com |

| cyclo(Phe-Ser) (intermediate) | Aspergillus fumigatus (Fungus) | nih.gov |

| cyclo(Ala-Hyp) | Alternaria alternata (Fungus) | biosynth.com |

| cyclo(Pro-Ser) | Pantoea agglomerans | researchgate.netmedchemexpress.com |

| D-cycloserine | Streptomyces garyphalus (Actinomycete) | chemfaces.com |

Marine Organisms

The marine environment is a vast reservoir of unique and potent natural products, including a significant number of diketopiperazines. rsc.orgmdpi.comoup.com These compounds have been isolated from marine microorganisms, sponges, algae, and mollusks. rsc.orgresearchgate.netnih.gov Marine fungi and bacteria, often living in symbiotic relationships with larger organisms like sponges, are particularly rich sources. researchgate.netmdpi.com For example, over 200 DKPs have been isolated from various marine organisms, with marine-derived fungi accounting for a large portion of these discoveries. researchgate.net Sponges of the genus Dysidea are also known to yield diketopiperazines. mdpi.com

Plant and Animal Systems

Diketopiperazines are also found in both plant and animal systems, although they are less commonly reported from these sources compared to microbes. mdpi.comnih.gov

Plants: Cyclic peptides have been isolated from various higher plants. oup.com For example, the cyclic heptapeptide (B1575542) stellarin C, with the sequence cyclo(Gly-Ser-HOIle-Phe-Phe-Ser), was isolated from the roots of Stellaria yunnanensis. nih.gov While larger than a DKP, its structure contains a Ser-Ser linkage. In some cases, DKPs in plants are produced by endophytic microorganisms, such as Alternaria alternata, which lives within plant tissues. biosynth.com

Animals: The presence of DKPs in animals is often linked to metabolic processes or diet. mdpi.com The well-studied cyclo(His-Pro) is found in the central nervous system of mammals. mdpi.com A hydroxylated DKP, cyclo(L-Hyp-L-Ser), was identified in a hydrolysate of human placenta, likely derived from the collagen present in the tissue. biosynth.comnih.gov

Enzymatic Biosynthesis Mechanisms

The formation of the diketopiperazine core is catalyzed by two primary enzyme families: non-ribosomal peptide synthetases (NRPSs) and tRNA-dependent cyclodipeptide synthases (CDPSs). mdpi.comrsc.orgfrontiersin.org These enzymes provide the chemical machinery to form the two necessary peptide bonds for cyclization.

Non-Ribosomal Peptide Synthetase (NRPS)-Dependent Pathways

NRPSs are large, modular mega-enzymes that synthesize peptides without the use of ribosomes. mdpi.compnas.org This system allows for the incorporation of non-proteinogenic amino acids, contributing to the vast structural diversity of the resulting peptides. pnas.org NRPS-dependent pathways are particularly prevalent in fungi. mdpi.compnas.org

An NRPS module is typically composed of three core domains:

Adenylation (A) domain: Selects a specific amino acid and activates it as an aminoacyl-adenylate.

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is covalently tethered to this domain via a phosphopantetheinyl arm.

Condensation (C) domain: Catalyzes peptide bond formation between amino acids tethered to adjacent T domains.

In the biosynthesis of DKPs, a dipeptidyl intermediate, tethered to a T domain, is cyclized and released. The release is often catalyzed by a terminal thioesterase (TE) domain or a specialized terminal C domain. anr.frwikipedia.org For example, the biosynthesis of the fungal DKP gliotoxin, which contains a cyclo(Phe-Ser) core, is catalyzed by the NRPS GliP. nih.gov Research has shown that the formation of this DKP requires a specific C-terminal couplet of a condensation-like (CT) domain and a thiolation (T3) domain. The nascent Phe-Ser dipeptide is transferred to this terminal T3 domain before being cyclized by the CT domain. nih.gov This provides a model for how an NRPS can synthesize a serine-containing DKP, and a similar mechanism could be envisioned for the formation of cyclo(-Ser-Ser).

Table 2: Core Domains of a Typical NRPS Module

| Domain | Function | Reference |

|---|---|---|

| Adenylation (A) | Selects and activates a specific amino acid. | mdpi.compnas.org |

| Thiolation (T) / Peptidyl Carrier Protein (PCP) | Covalently binds the activated amino acid. | mdpi.compnas.org |

| Condensation (C) | Catalyzes the formation of a peptide bond. | mdpi.compnas.org |

| Thioesterase (TE) / Terminal Condensation (CT) | Releases the final peptide, often via cyclization. | nih.govanr.fr |

Role of Biosynthetic Gene Clusters and Tailoring Enzymes

The biosynthesis of cyclic dipeptides is a sophisticated process catalyzed by two main enzyme families: non-ribosomal peptide synthetases (NRPSs) and the more recently discovered cyclodipeptide synthases (CDPSs). nih.govmdpi.com The genes encoding these enzymes are typically organized in biosynthetic gene clusters (BGCs), which also contain genes for other enzymes that modify the initial dipeptide structure. nih.govfrontiersin.orgrsc.org

NRPSs are large, multidomain enzymes that build peptides, including CDPs, from various amino acids, including non-proteinogenic ones. mdpi.com In contrast, CDPSs are smaller enzymes that utilize aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, to create the cyclic dipeptide core. mdpi.com

A key feature of these biosynthetic pathways is the role of "tailoring enzymes." These enzymes are crucial for the structural diversity and biological activity of the final CDP products. mdpi.comrsc.org After the initial formation of the CDP scaffold, such as CYCLO(-SER-SER-), by a CDPS or NRPS, tailoring enzymes introduce a wide array of chemical modifications. nih.govnsf.gov These modifications can include:

Oxidation: Catalyzed by oxidoreductases, including cytochrome P450s and cyclic dipeptide oxidases (CDOs). nih.govmdpi.commdpi.com

Methylation: Addition of methyl groups by methyltransferases. nih.govnsf.gov

Prenylation: Attachment of prenyl groups by prenyltransferases. rsc.orgnsf.gov

Hydrolysis and Ligation: Carried out by hydrolases and ligases. nih.govmdpi.com

These tailoring enzymes are generally found encoded within the same gene cluster as the core synthase, ensuring a coordinated and efficient production line for complex, modified cyclic dipeptides. mdpi.comfrontiersin.org The combinatorial use of these promiscuous modification enzymes allows a single gene cluster to produce an array of structurally related compounds, a common strategy nature employs to generate chemical diversity. mdpi.com

Non-Enzymatic and Chemical Formation of Cyclic Dipeptides

Beyond enzymatic pathways, cyclic dipeptides like CYCLO(-SER-SER-) can also be formed through non-enzymatic chemical processes. mdpi.comunits.it These reactions are significant not only for laboratory synthesis but also for their occurrence in food processing and their potential role in the prebiotic origin of peptides.

Formation from Linear Dipeptides and Tripeptides

The most direct chemical route to cyclic dipeptides is the intramolecular cyclization of a linear dipeptide. mdpi.com This reaction is essentially an aminolysis, where the N-terminal amine of a dipeptide attacks the C-terminal carbonyl group. To facilitate this, the C-terminus is often activated, for instance, as a methyl ester, which then acts as a leaving group. units.it The synthesis of CYCLO(-L-SER-L-SER-) has been specifically reported via the intramolecular aminolysis of two serine residues. lookchem.com

The efficiency of cyclization is influenced by the amino acid sequence. The presence of small amino acids, such as Glycine (B1666218), Alanine, and Serine, in the terminal positions of a linear peptide can enhance the rate of cyclization. mdpi.com This process can occur spontaneously, especially under conditions of heating, such as in refluxing solvents. mdpi.commdpi.com

Degradation Pathways Leading to Diketopiperazine Formation

Diketopiperazines are frequently formed as degradation products of larger peptides and proteins. nih.govmdpi.com This process is particularly common in foods that have been subjected to heating or fermentation. tandfonline.com During these processes, proteins and longer peptides break down, and the resulting linear dipeptide fragments at the N-terminus can subsequently cyclize to form the stable diketopiperazine ring. tandfonline.com This pathway contributes to the flavor profiles of products like roasted coffee, cocoa, and beer. mdpi.com

The degradation of individual amino acids follows distinct metabolic pathways. For instance, serine is catabolized to pyruvate (B1213749) by the enzyme serine dehydratase. libretexts.orgbu.eduplos.org While this is a degradation pathway for the amino acid itself, the formation of the diketopiperazine CYCLO(-SER-SER-) is more accurately described as a product of peptide degradation and subsequent cyclization rather than a direct product of single amino acid catabolism.

Formation Under Potentially Prebiotic Conditions

The stability and spontaneous formation of cyclic dipeptides make them compelling molecules in the study of prebiotic chemistry and the origin of life. units.itfrontiersin.org It is hypothesized that CDPs could have acted as early peptide precursors and chiral catalysts before the evolution of complex enzymes. frontiersin.org

Several plausible prebiotic scenarios could lead to the formation of CDPs:

Wet-Dry Cycling: Alternating conditions of hydration and dehydration, common in environments like hydrothermal vents or terrestrial hot springs, are believed to facilitate the condensation reactions necessary for peptide bond formation and cyclization. eppcgs.orgeppcgs.org

Chemical Activation: Prebiotically plausible activating agents, such as trimetaphosphate (P3m), have been shown to promote the formation of linear dipeptides from amino acids in aqueous solutions, which can then cyclize. frontiersin.orgresearchgate.net However, some studies have noted that peptide formation from L-serine under these specific conditions might be challenging without the presence of other activating molecules. eppcgs.orgjst.go.jp The abiotic conversion of serine to other key metabolic precursors like pyruvate has also been demonstrated under mild aqueous conditions, highlighting the reactivity of serine in prebiotic networks. astrobiology.com

These findings suggest that the formation of CYCLO(-SER-SER-) and other cyclic dipeptides could have been possible on the early Earth, providing a pool of simple, stable peptides that may have played a role in the emergence of more complex biomolecules. frontiersin.org

Chemical Synthesis and Derivatization Strategies for Cyclo Ser Ser and Analogues

Factors Influencing Cyclization Efficiency and Yield

The efficiency and yield of cyclization reactions to form diketopiperazines like CYCLO(-SER-SER) are governed by a complex interplay of several factors. These include the inherent properties of the linear peptide precursor, such as its sequence and size, as well as the external reaction conditions like the choice of solvent and pH. acs.org

Peptide Sequence and Ring Size Effects

The sequence of amino acids in a linear peptide has a profound impact on its propensity to cyclize. acs.orgnih.gov Diketopiperazine formation is a common side reaction during solid-phase peptide synthesis (SPPS), particularly with sequences containing proline or glycine (B1666218) at the first or second position. mesalabs.comresearchgate.net For instance, a Gly-Pro sequence is more prone to DKP formation than a Pro-Gly sequence due to favorable conformational effects. researchgate.net The presence of polar or charged amino acid side chains at the N-terminus can accelerate degradation through DKP formation by stabilizing the transition state. nih.gov Conversely, peptides with nonpolar alkyl side chains at the N-terminus tend to be more stable. nih.gov

The size of the ring being formed is another critical determinant of cyclization efficiency. The formation of a six-membered diketopiperazine ring, as in CYCLO(-SER-SER), is an intramolecular reaction that is often favored over intermolecular reactions, especially when the reactive termini of the linear precursor are in close proximity. nih.gov For larger macrocycles, cyclization can be more challenging. For example, the synthesis of cyclotetrapeptides and cyclopentapeptides is often difficult and can be accompanied by significant formation of cyclic dimers. acs.org The conformation of the peptide backbone also plays a role; for the small DKP ring to form, the first peptide bond must be in the cis conformation.

| Factor | Influence on Cyclization | Examples |

| N-terminal Amino Acid | Polar/charged side chains accelerate DKP formation; nonpolar alkyl side chains increase stability. nih.gov | Gln, Ser at N-terminus lead to faster degradation than Gly, Val. nih.gov |

| Penultimate Amino Acid | Proline at the second position significantly increases susceptibility to DKP formation. researchgate.netnih.gov | Gly-Pro sequences are highly prone to cyclization. researchgate.net |

| Ring Size | Formation of small rings like DKPs is generally favored. Larger rings can be more difficult to form. acs.orgnih.gov | Cyclotetrapeptides and cyclopentapeptides often yield cyclic dimers. acs.org |

| Peptide Bond Conformation | The first peptide bond must be in the cis conformation for DKP formation. | Most peptide bonds are trans, so trans→cis isomerization is a necessary step. |

Solvent and pH Considerations

The reaction environment, specifically the solvent and pH, plays a crucial role in the efficiency of cyclization. The choice of solvent can significantly influence the rate of diketopiperazine formation, with observed rate constants spanning several orders of magnitude across different solvents. For instance, in solid-phase peptide synthesis, the use of polar aprotic solvents like dimethylformamide (DMF) is common for cyclization. acs.org However, the addition of aqueous additives to the cyclization reaction can sometimes improve the outcome for sequences that are difficult to cyclize. acs.org Microwave-assisted cyclization has been successfully performed in aqueous media for the synthesis of hydrophobic cyclodipeptides. itjfs.com

The pH of the reaction medium is another critical parameter. The protonation state of the N-terminal amino group is particularly important, as its deprotonation is a prerequisite for the nucleophilic attack that initiates cyclization. It is widely accepted that protonating the N-terminal amino group can prevent DKP formation. Consequently, basic conditions are often employed to facilitate cyclization. researchgate.net However, extreme pH values can lead to side reactions. For example, at a high pH of 11.3, a marked increase in side products and lower yields were observed in one study. acs.org The optimal pH for the formation of cyclo-Pro-Pro was found to be around 10.7, with no product detected under neutral or acidic conditions. researchgate.net

| Factor | Influence on Cyclization | Observations |

| Solvent Polarity | The rate of DKP formation is highly dependent on solvent properties. | Rate constants can vary by over three orders of magnitude in different solvents. |

| Aqueous Additives | Can improve cyclization yields for difficult sequences. acs.org | Particularly useful for peptides rich in Lys(Boc) and Arg(Pbf). acs.org |

| pH | Affects the protonation state of the N-terminal amine, which is crucial for nucleophilic attack. | Basic pH (e.g., 10.7) is often optimal for cyclization. researchgate.net |

| Extreme pH | High pH can lead to increased side products and reduced yields. acs.org | At pH 11.3, significant side product formation was noted. acs.org |

Steric and Electronic Effects

Steric and electronic factors inherent to the amino acid residues within the peptide chain significantly influence the rate and outcome of cyclization. nih.gov Steric hindrance, caused by bulky side groups, can affect the ease with which the linear peptide adopts the necessary conformation for cyclization. uoguelph.ca Generally, smaller side groups on the amino acid residues lead to higher thermal stability and can facilitate cyclization. uoguelph.ca However, in some cases, increasing the bulkiness of a substituent can enhance the cyclization rate in intramolecular reactions. nih.gov For peptides that are difficult to cyclize, sterically hindered residues like Thr(tBu) at the N-terminus can be a contributing factor. acs.org

Electronic effects refer to the influence of the electron-donating or electron-withdrawing nature of substituents on the reaction rate. nih.gov For the nucleophilic attack that initiates cyclization, the presence of electron-donating groups can increase the nucleophilicity of the attacking amine, while electron-withdrawing groups on the carbonyl carbon can increase its electrophilicity, both of which can favor the reaction. ajgreenchem.com The electronic nature of the side chains can also play a role in stabilizing the transition state. For example, polar or charged residues can lower the activation energy of the nucleophilic attack. nih.gov The interplay between steric and electronic effects is complex and can lead to different outcomes depending on the specific peptide sequence and reaction conditions.

| Effect | Influence on Cyclization | Examples |

| Steric Hindrance | Bulky side chains can impede the adoption of the required conformation for cyclization. uoguelph.ca | Peptides with sterically hindered residues like Thr(tBu) at the N-terminus can be difficult to cyclize. acs.org |

| Bulky Substituents | In some intramolecular reactions, bulky groups can enhance the cyclization rate. nih.gov | This effect has been observed in various organic cyclization reactions. |

| Electronic Effects | Electron-donating or -withdrawing groups can influence the nucleophilicity of the attacking amine and the electrophilicity of the carbonyl carbon. nih.govajgreenchem.com | Polar or charged residues can stabilize the transition state and lower the activation energy. nih.gov |

Derivatization and Functionalization Strategies

The derivatization and functionalization of CYCLO(-SER-SER) and its analogues are crucial for modulating their biological activity, improving their pharmacokinetic properties, and enabling their use in various applications such as drug delivery and bioimaging. uniupo.itgoogle.com These strategies often involve the introduction of specific chemical moieties or the incorporation of non-natural amino acids.

The hydroxyl groups of the serine residues in CYCLO(-SER-SER) offer a prime site for functionalization. mdpi.com These hydroxyl groups can undergo reactions such as esterification or etherification. mdpi.com However, the hydroxyl group is generally less nucleophilic than an amine or thiol, which can make selective reactions challenging. mdpi.com Chemical derivatization can also be achieved by targeting other functional groups present in analogues of CYCLO(-SER-SER). For example, the primary amino group on the side chain of a lysine (B10760008) residue within a cyclic peptide provides an ideal site for coupling with other molecules, such as fluorescent dyes. google.com

Another approach to functionalization is through the use of derivatization reagents that react with specific functional groups. For instance, silylation, acylation, and alkylation are common derivatization techniques used to modify compounds with active hydrogen atoms, such as those found in the hydroxyl groups of serine. greyhoundchrom.com Additionally, the α,β-unsaturated amide in certain amino acid residues can be targeted for derivatization through Michael addition with thiols. researchgate.net

Incorporation of Non-Natural Amino Acids

A powerful strategy for creating analogues of CYCLO(-SER-SER) with novel properties is the incorporation of non-natural amino acids during synthesis. uniupo.itresearchgate.net This approach allows for the introduction of a wide range of functional groups not found in the 20 proteinogenic amino acids, thereby expanding the chemical and biological diversity of the resulting cyclic peptides. researchgate.net

The synthesis of peptides containing non-natural amino acids can be achieved through solid-phase peptide synthesis (SPPS). uniupo.itbham.ac.uk For example, a cyclic peptide containing a D-proline residue was synthesized to induce a specific β-turn conformation. rsc.org The incorporation of non-natural amino acids can be used to create specific structural constraints, introduce labels for imaging, or enhance the peptide's resistance to enzymatic degradation.

One advanced method for incorporating non-natural amino acids is through the use of engineered tRNA/aminoacyl-tRNA synthetase pairs. acs.org This allows for the site-specific incorporation of a non-natural amino acid into a peptide or protein during translation. For instance, a photocaged derivative of 2,3-diaminopropionic acid (DAP) has been incorporated into proteins, which can then be deprotected with light to yield the final functional amino acid. acs.org This technique provides a high degree of control over the placement of the non-natural amino acid within the peptide sequence.

| Strategy | Description | Purpose | Example |

| Side Chain Functionalization | Chemical modification of reactive side chains of amino acids within the cyclic peptide. | To attach labels, improve solubility, or alter biological activity. google.commdpi.com | Coupling of fluorescein (B123965) to the lysine side chain of a cyclic RGD peptide. google.com |

| Incorporation of D-Amino Acids | Replacing a naturally occurring L-amino acid with its D-enantiomer. | To induce specific secondary structures and increase enzymatic stability. | Synthesis of cyclo(Ser-D-Pro-Lys(FBz)-Asp-Glu-Lys) to promote a β-turn. rsc.org |

| Incorporation of Functionalized Amino Acids | Using amino acids that already contain a desired functional group. | To introduce reactive handles for bioconjugation or other modifications. universiteitleiden.nl | Synthesis of a cyclic peptide containing an azido-lysine for click chemistry. universiteitleiden.nl |

| Genetic Code Expansion | Using engineered biological machinery to incorporate non-natural amino acids during protein synthesis. | To site-specifically introduce a wide variety of novel functionalities. researchgate.netacs.org | Incorporation of a photocaged 2,3-diaminopropionic acid into a synthetase. acs.org |

Protecting Group Strategies

The chemical synthesis of CYCLO(-SER-SER) and its analogues necessitates a meticulous approach to protecting group chemistry. Due to the bifunctional nature of the serine building blocks, which contain both a primary hydroxyl group and a secondary amine (within the peptide backbone), temporary masking of these reactive sites is crucial to prevent undesirable side reactions and ensure the desired cyclization. issuu.comjocpr.com The selection of an appropriate protecting group strategy is governed by factors such as its stability under coupling conditions, compatibility with other groups in the molecule, and the ease and selectivity of its removal. jocpr.com

In the context of peptide synthesis, including that of cyclic dipeptides, the concept of "orthogonality" is paramount. iris-biotech.de Orthogonal protecting groups are sets of groups that can be removed in any order under distinct chemical conditions, allowing for precise, stepwise manipulation of the molecule. iris-biotech.desigmaaldrich.com This is particularly important when synthesizing analogues with further side-chain modifications. sigmaaldrich.com

The primary side reactions associated with the unprotected hydroxyl group of serine include O-acylation during peptide coupling and potential dehydration. issuu.com To mitigate this, the hydroxyl group is typically protected with an acid-labile group. The most common strategies for solid-phase peptide synthesis (SPPS) rely on the Fluorenyl-methoxy-carbonyl (Fmoc)/tert-butyl (tBu) or the tert-Butoxycarbonyl (Boc)/benzyl (B1604629) (Bzl) approach. iris-biotech.demasterorganicchemistry.com

In the widely used Fmoc/tBu strategy, the α-amino group is temporarily protected by the base-labile Fmoc group, while the serine side-chain hydroxyl group is protected by the acid-labile tert-butyl (tBu) ether. iris-biotech.de The Fmoc group is cleaved at each step of peptide chain elongation using a mild base, typically piperidine, while the tBu group remains intact. iris-biotech.de The tBu group, along with other acid-sensitive side-chain protecting groups and the linkage to the solid support, is removed in the final step with a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). iris-biotech.demasterorganicchemistry.com

Alternatively, the Boc/Bzl strategy employs the acid-labile Boc group for the α-amino function and a benzyl-based protecting group for the serine side chain. masterorganicchemistry.comresearchgate.net The Boc group is removed with a milder acid like TFA, while the more robust benzyl group requires a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for cleavage. masterorganicchemistry.com A newer protecting group for the serine hydroxyl function, the cyclohexyl (Chx) group, has been developed for its enhanced stability to common Boc-deprotection conditions while still being removable with strong acidolysis, making it suitable for both Boc- and Fmoc-based strategies. rsc.org

Table 1: Common Protecting Groups in CYCLO(-SER-SER) Synthesis

| Functional Group | Protecting Group | Abbreviation | Common Cleavage Conditions | Strategy Compatibility |

|---|---|---|---|---|

| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF iris-biotech.de | Fmoc/tBu |

| α-Amino | tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) masterorganicchemistry.comresearchgate.net | Boc/Bzl |

| Serine Hydroxyl | tert-Butyl | tBu | 95% Trifluoroacetic Acid (TFA) iris-biotech.de | Fmoc/tBu |

| Serine Hydroxyl | Benzyl | Bzl | Anhydrous Hydrogen Fluoride (HF) masterorganicchemistry.com | Boc/Bzl |

| Serine Hydroxyl | Cyclohexyl | Chx | 1 M Trifluoromethanesulfonic acid in TFA rsc.org | Fmoc/tBu & Boc/Bzl |

| Serine Hydroxyl | Trityl | Trt | 90-95% TFA iris-biotech.de | Fmoc/tBu |

Combinatorial Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse collections of compounds, known as libraries. wikipedia.org These techniques are highly applicable to the generation of CYCLO(-SER-SER) analogues and other diketopiperazine (DKP) scaffolds for screening in drug discovery programs. acs.orgnih.gov Both solid-phase and solution-phase methodologies have been developed to construct these libraries efficiently. chimia.chnih.gov

Solid-Phase Synthesis (SPS)

Solid-phase synthesis is the cornerstone of combinatorial peptide and cyclic peptide library generation. nih.govitjfs.com The key principle involves anchoring the initial building block to an insoluble polymer resin, allowing for the subsequent addition of reagents in solution. Excess reagents and by-products are easily removed by simple filtration and washing, dramatically simplifying the purification process at each step. masterorganicchemistry.comitjfs.com

A highly efficient method for generating vast libraries is the "split-mix" (or "split-and-pool") synthesis. wikipedia.org In this approach, a batch of resin is divided into multiple portions. A different amino acid (or other building block) is coupled to each portion. Afterwards, all the resin portions are recombined (pooled), mixed thoroughly, and then re-divided (split) for the next coupling cycle. wikipedia.org Repeating this process allows for the exponential generation of a library where each resin bead theoretically carries a single, unique peptide sequence. wikipedia.org

For the synthesis of cyclic dipeptide libraries, a common and elegant strategy is "cyclocleavage," where the intramolecular cyclization of the linear dipeptide precursor also serves to cleave the final product from the solid support. acs.orgnih.gov This is often achieved by activating the C-terminal carboxyl group of the resin-bound dipeptide while the N-terminal amine is free, promoting a nucleophilic attack that forms the cyclic product and releases it into solution. nih.gov This method ensures that only the desired cyclized products are collected, while unreacted or incomplete sequences remain attached to the resin. rsc.org

Solution-Phase Synthesis

While solid-phase methods are dominant for large library generation, parallel solution-phase synthesis is also a viable strategy, particularly for smaller, more focused libraries. chimia.chnih.gov In this approach, reactions are carried out in solution, often in multi-well plates, allowing for the simultaneous synthesis of many individual compounds. chimia.ch Advances in purification techniques, such as the use of scavenger resins or liquid-liquid extraction, have made solution-phase library synthesis more amenable to automation and high-throughput workflows. chimia.ch The advantage of solution-phase synthesis is that it avoids potential issues associated with resin-bound substrates, such as steric hindrance or unfavorable reaction kinetics, and allows for easier reaction monitoring. itjfs.com

The generation of diverse DKP libraries often involves coupling various N-protected amino acids to produce a set of linear dipeptides, which are then deprotected and cyclized under thermal or basic conditions to yield the final library of cyclic dipeptides. nih.govitjfs.com

Table 2: Comparison of Combinatorial Approaches for DKP Library Synthesis

| Feature | Solid-Phase Synthesis (SPS) | Solution-Phase Synthesis |

|---|---|---|

| Principle | Linear precursor is built on an insoluble polymer resin. masterorganicchemistry.com | Synthesis is carried out entirely in solution. itjfs.com |

| Purification | Simple filtration and washing of the resin. masterorganicchemistry.com | Often requires extraction, precipitation, or chromatography. chimia.ch |

| Throughput | Very high, especially with split-mix methods for large libraries. wikipedia.org | Moderate to high, suitable for parallel synthesis of focused libraries. chimia.ch |

| Key Strategy | Cyclization with simultaneous cleavage from the resin ("cyclocleavage"). nih.gov | Deprotection of linear dipeptide ester followed by cyclization. itjfs.com |

| Advantages | Ease of purification; automation-friendly; ideal for large, diverse libraries. wikipedia.orgitjfs.com | No resin-related limitations; easier reaction monitoring; scalable. itjfs.com |

| Disadvantages | Can be difficult to monitor on-bead reactions; potential for resin-related side reactions. | Purification can be more complex and labor-intensive. chimia.ch |

Computational Design and Prediction for Cyclic Peptides

In Silico Library Generation and Virtual Screening Methodologies

The rational design of cyclic peptides, including simple structures like CYCLO(-SER-SER), often begins with the creation and screening of large virtual libraries. nih.govmdpi.com This in silico approach allows researchers to explore a vast chemical space that would be impractical to synthesize and test experimentally. aacrjournals.orgnih.gov

The creation of diverse virtual libraries is a cornerstone of modern peptide drug discovery. nih.gov For a compound like CYCLO(-SER-SER), this process would involve generating a multitude of related structures by systematically altering amino acid sequences, stereochemistry, and ring size. Sophisticated software, such as CycloPs, can generate extensive virtual libraries of constrained peptides, including those with non-natural amino acids, in formats suitable for virtual screening. acs.org These libraries can contain millions of unique cyclic peptide structures. aacrjournals.org

A hierarchical generation approach, sometimes coupled with artificial intelligence (AI), can be employed to ensure diversity. aacrjournals.org This method may start by categorizing amino acids based on physicochemical properties, generating property sequences, and then using AI models to create diverse amino acid sequences from these templates. aacrjournals.org The goal is to produce a structurally diverse and synthesizable set of virtual peptides for further screening. aacrjournals.org

The method of cyclization profoundly influences a peptide's final three-dimensional shape and, consequently, its function. Computational tools must therefore account for various cyclization strategies, such as head-to-tail, side-chain-to-side-chain, or side-chain-to-terminus cyclization. mdpi.comjpt.com For CYCLO(-SER-SER), a simple head-to-tail amide bond is formed. However, computational models can explore alternative cyclization patterns and the incorporation of non-natural amino acids or other chemical modifications to enhance properties like stability or target binding. nih.govacs.org

Docking-based virtual screening strategies, using software like AutoDock Vina, can be used to screen these libraries against a biological target. researchgate.net This involves evaluating how well each computationally generated cyclic peptide fits into the binding site of a target protein, allowing for the identification of potential lead compounds. researchgate.netresearchgate.net

Generation of Diverse Combinatorial Virtual Libraries

Bioinformatics Approaches

Bioinformatics provides a powerful lens through which to analyze and predict the properties of cyclic peptides. By leveraging vast amounts of biological data, these approaches can guide the design of novel peptides with desired functions. nih.gov

While CYCLO(-SER-SER) has a defined sequence, bioinformatics tools are crucial for the de novo design of new cyclic peptides or for identifying unknown ones. oup.com For instance, the CyPred web server is a high-throughput, sequence-based predictor designed to identify cyclic proteins from proteomic data. vcu.edu Such tools analyze amino acid sequences to predict whether they are likely to form a cyclic structure, a key step in discovering new, naturally occurring cyclic peptides. vcu.edu Other packages, like cyclicpeptide, offer tools such as Structure2Sequence, which can infer possible amino acid sequences from the chemical structure of a cyclic peptide, supporting both natural and non-natural amino acids. oup.com

Specialized databases are invaluable resources for the study of cyclic peptides. CyclicPepedia is a prominent example, serving as a comprehensive knowledge base of thousands of natural and synthetic cyclic peptides. genophore.combohrium.comresearchgate.netoup.com It consolidates information on peptide sequences, structures, biological activities, and physicochemical properties. bohrium.comresearchgate.netoup.com

For a compound like CYCLO(-SER-SER), researchers could use such a database to find structurally similar peptides, potentially inferring biological functions or identifying suitable experimental protocols. bohrium.com These databases provide benchmark datasets that are essential for developing and validating new predictive tools, including those based on AI and deep learning. genophore.combohrium.com

Table 1: Key Bioinformatics Resources for Cyclic Peptide Research This interactive table summarizes major databases and tools used in the computational study of cyclic peptides.

| Resource | Description | Key Features | Relevant Application for CYCLO(-SER-SER) |

| CyclicPepedia | A comprehensive knowledge base of natural and synthetic cyclic peptides. genophore.combohrium.comresearchgate.net | Contains data on sequences, structures, properties, targets, and literature. genophore.comresearchgate.net | Finding structurally analogous peptides, retrieving physicochemical data. |

| CyPred | A sequence-based web server for predicting cyclic proteins. vcu.edu | High-throughput analysis of proteomic data to identify potential cyclic candidates. vcu.edu | N/A for a known sequence, but vital for discovery of new cyclic peptides. |

| PEP-FOLD | A server for de novo prediction of peptide structures from amino acid sequences. univ-paris-diderot.fr | Predicts both linear and disulfide-bonded cyclic peptide structures. univ-paris-diderot.fr | Predicting the 3D conformation of CYCLO(-SER-SER) from its sequence. |

| CycloPs | Software for generating virtual libraries of constrained peptides. acs.org | Creates diverse libraries with natural/non-natural amino acids for virtual screening. acs.org | Generating a virtual library of CYCLO(-SER-SER) analogs for screening. |

| HighFold/AlphaFold | AI-powered models for highly accurate structure prediction. jpt.comoup.com | Predicts 3D structures of proteins and peptides, including cyclic ones, with high accuracy. jpt.com | Generating a high-resolution 3D model of the CYCLO(-SER-SER) conformation. |

A single, static structure often fails to capture the complete behavior of a peptide, as many adopt multiple conformations in solution. rsc.org Machine learning (ML) models are increasingly being used to predict these complete structural ensembles. rsc.org The StrEAMM (Structural Ensembles Achieved by Molecular Dynamics and Machine Learning) method, for example, uses results from molecular dynamics simulations to train ML models. rsc.org These trained models can then rapidly predict simulation-quality structural ensembles for new cyclic peptides without the need for computationally expensive simulations, achieving a massive improvement in speed. rsc.org

Utilization of Bioinformatics Resources and Specialized Databases (e.g., CyclicPepedia)

Molecular Docking and Intermolecular Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of cyclic peptides, docking simulations are instrumental in elucidating potential binding modes to protein targets, thereby guiding drug discovery and design. These studies provide critical insights into the intermolecular forces that govern the interaction, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. The structural rigidity and conformational preferences of cyclic peptides like CYCLO(-SER-SER) are key determinants in these computational analyses.

Detailed research into the conformational and structural properties of CYCLO(-SER-SER) has provided a crucial foundation for molecular docking studies. Theoretical simulations using Density Functional Theory (DFT) have been employed to understand its intrinsic structural characteristics. researchgate.net These calculations predicted that the minimum-energy structure for an isolated CYCLO(-SER-SER) molecule features a boat conformation for the central diketopiperazine (DKP) ring, with the two L-seryl side chains folded slightly above it. researchgate.net In contrast, X-ray crystallography of solid-state CYCLO(-SER-SER) revealed a near-planar DKP ring conformation. researchgate.netnih.gov This discrepancy highlights the significant influence of intermolecular forces, specifically crystal packing forces in the solid state, on the peptide's final structure. Understanding these potential conformations is vital for selecting appropriate models for docking simulations, as the peptide's shape will dictate its ability to fit into a protein's binding pocket.

While specific, large-scale molecular docking studies focusing exclusively on CYCLO(-SER-SER) against a panel of protein targets are not extensively detailed in publicly available literature, the methodology is well-established for analogous cyclic dipeptides. These studies serve as a blueprint for how CYCLO(-SER-SER) could be investigated. For instance, the related cyclic dipeptide cyclo(Trp-Ser) was studied for its interaction with the CviR receptor protein from Chromobacterium violaceum. Molecular docking simulations predicted a strong binding affinity and identified the specific amino acid residues crucial for the interaction.

The table below illustrates the type of detailed findings generated from such a molecular docking study, using cyclo(Trp-Ser) as an example to demonstrate the methodology and expected results.

| Ligand | Protein Target | Docking Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| cyclo(Trp-Ser) | CviR Receptor | -8.68 | Trp84, Asp97, Tyr88 | Hydrogen Bonds, Hydrophobic Interactions |

| C6HSL (Natural Ligand) | CviR Receptor | -6.86 | Trp84, Asp97, Ser155 | Hydrogen Bonds |

This comparative analysis shows that the cyclic dipeptide achieved a more favorable binding energy than the natural ligand, underscoring the potential of these scaffolds. researchgate.net The interactions involved three hydrogen bonds and thirteen hydrophobic interactions, demonstrating the complex forces at play. researchgate.net Similar in silico studies have been performed for other cyclic dipeptides, such as cyclo(Ala-His) with DNA, revealing a stable complex with a binding affinity of -7.1 kcal/mol. researchgate.net

The intermolecular interactions of CYCLO(-SER-SER) itself have been analyzed through DFT-assisted analysis of its crystal structure. This research focuses on the hydrogen bond network within the molecular crystal. researchgate.net The analysis revealed that the near-planar conformation of the DKP ring in the crystal is stabilized by these intermolecular forces, which are responsible for the formation of one-dimensional molecular "tapes." researchgate.netnih.gov The specific interactions involve the amide and hydroxyl groups, which are fundamental to the supramolecular assembly of the peptide in the solid state. Computational studies on other molecular systems have further affirmed the importance of the serine residue in forming hydrogen bonds that can lower the activation energy of chemical reactions. plos.orgnih.gov

The key intermolecular interactions identified for CYCLO(-SER-SER) are summarized in the table below.

| Interaction Type | Participating Groups | Structural Implication | Reference |

|---|---|---|---|

| Hydrogen Bonding | Amide (N-H), Carbonyl (C=O), Hydroxyl (-OH) | Formation of 1D molecular tapes in the crystal lattice. | researchgate.net |

| Crystal Packing Forces | Entire Molecule | Constrains the DKP ring to a near-planar conformation in the solid state. | researchgate.netnih.gov |

These findings are crucial for the rational design of CYCLO(-SER-SER) derivatives. By understanding the intrinsic conformational preferences and the key functional groups involved in intermolecular bonding, researchers can computationally model how modifications to the structure might enhance binding affinity and specificity to a given protein target.

Mechanistic Research on Cyclic Dipeptides

Molecular Mechanisms of Cyclization Reactions

The formation of the diketopiperazine ring, the core structure of CDPs like CYCLO(-SER-SER), is a critical area of research. Understanding the mechanistic details of this cyclization is key to controlling the synthesis of these and more complex peptide-based structures.

Theoretical and computational studies have provided significant insights into the cyclization mechanisms of dipeptides. Density Functional Theory (DFT) calculations have been employed to explore the conformational landscape and reaction energetics of CDPs. For CYCLO(-SER-SER), computational models have predicted a boat conformation for the diketopiperazine (DKP) ring as the minimum-energy structure in the gas phase. researchgate.net In this conformation, the L-seryl side chains are folded slightly above the ring. researchgate.net An alternative, higher-energy structure with a planar DKP ring has also been calculated. researchgate.net Interestingly, X-ray crystallography reveals a near-planar conformation of the DKP ring in the solid state, suggesting that crystal packing forces influence the ring's geometry. researchgate.net It is hypothesized that the lower-energy boat conformation is more likely to be prevalent in an aqueous environment. researchgate.net

Studies on similar dipeptides have further elucidated the cyclization process. For instance, research on a dipeptide composed of two double amino acid (DAA) molecules indicated that a stepwise reaction pathway is more plausible than a concerted one for the formation of the cyclo(DAA-DAA) dipeptide. researchgate.net The activation barriers calculated for the stepwise mechanism were found to be lower than for the concerted route. researchgate.net Computational studies on the nonenzymatic intramolecular cyclization of N-terminal glutamine residues have also highlighted the role of conformational changes in the main and side chains during the cyclization process. acs.org

The cyclization of linear dipeptides into CDPs can be influenced by various catalysts and environmental conditions. In biological systems, this reaction is often catalyzed by enzymes. Thioesterase (TE) domains, which are part of nonribosomal peptide synthetase (NRPS) machinery, are known to catalyze the macrocyclization of peptides. nih.gov These domains typically utilize a Ser-His-Asp catalytic triad. nih.govnih.gov The process involves the transfer of the peptide chain to an active site serine, which is then displaced by a nucleophile to generate the cyclic product. nih.gov In some cases, as with the biosynthesis of gliotoxin (B1671588) which involves the formation of cyclo(L-Phe-L-Ser), a conserved histidine within a specific sequence motif suggests the presence of a cyclization-catalyzing domain, even in the absence of a canonical TE domain. nih.gov

Environmental factors such as temperature and pH also play a crucial role. Solid-state synthesis of CDPs can be achieved by heating linear dipeptides, with the cyclization temperature being dependent on the structure of the amino acid side residues. nih.gov The cyclization of certain tripeptides to form CDPs has been shown to be efficient under specific heating conditions and pH. For example, X-Hyp-Gly-type tripeptides can be almost completely converted to Hyp-containing cyclic dipeptides by heating at 85 °C and pH 4.8 for 3 hours. acs.org Furthermore, inorganic phosphate (B84403) species have been shown to be effective catalysts for the pyroglutamylation of N-terminal glutamine residues, a form of intramolecular cyclization. acs.org

Theoretical Studies on Reaction Pathways and Transition States

Intermolecular Interactions and Self-Assembly Processes

The rigid and chiral scaffold of CYCLO(-SER-SER) makes it an excellent building block for the construction of ordered supramolecular structures through non-covalent interactions.

The formation of well-defined supramolecular structures from CYCLO(-SER-SER) is driven by specific intermolecular interactions, primarily hydrogen bonding. The diketopiperazine ring contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), facilitating the formation of predictable hydrogen-bonding networks. These interactions act as synthons, reliable recognition motifs that guide the assembly of molecules into larger architectures. The hydroxyl groups of the serine side chains provide additional sites for hydrogen bonding, further directing the self-assembly process.

In the solid state, CYCLO(-SER-SER) has been shown to form a lamellar structure. biosynth.comruixibiotech.com This ordered arrangement is a direct consequence of the intermolecular hydrogen bonds between the CDP molecules. Molecular dynamics simulations have been used to model these interactions and understand the resulting supramolecular organization. biosynth.com The ability of proline-containing CDPs to form specific synthons has been highlighted as a key feature for the design of compound libraries and innovative self-assembled nanomaterials. nih.gov

The propensity of CYCLO(-SER-SER) and its derivatives to self-assemble has been harnessed to create a variety of ordered nanostructures. When coupled with photopolymerizable diacetylene (DA) moieties, both cis and trans isomers of CYCLO(-SER-SER) can self-assemble in a mixture of chloroform (B151607) and methanol (B129727) to form nanotubes with single-wall and multi-wall structures. acs.orgnih.govfigshare.comresearchgate.net

The process of nanotube formation is thought to occur via a lamellar scrolling mechanism, where bilayer sheets of the CDP-DA conjugate curl up. acs.orgnih.gov X-ray diffraction analysis has confirmed the presence of well-ordered lamellar structures that are consistent with this bilayer formation. acs.orgnih.gov These self-assembled nanotubes exhibit interesting properties, such as reversible thermochromism, where they change color in response to temperature changes. acs.orgnih.gov The self-assembly behavior and the resulting morphology are influenced by the polarity of the solvent system. hanyang.ac.kr While CYCLO(-SER-SER) itself has been used to create these nanostructures, related CDPs have been shown to form supramolecular gels. researchgate.net

Supramolecular Structuring and Synthon Formation

Quorum Sensing and Intercellular Communication Mechanisms

Quorum sensing (QS) is a system of cell-to-cell communication used by bacteria to coordinate group behaviors. This process relies on the production and detection of small signaling molecules called autoinducers. Cyclic dipeptides have been identified as key players in modulating these QS systems, acting as potential anti-virulence agents.

While specific studies focusing solely on CYCLO(-SER-SER) in quorum sensing are limited, research on closely related tryptophan-containing CDPs, such as cyclo(L-Trp-L-Ser), provides significant insights. Cyclo(L-Trp-L-Ser), isolated from the marine bacterium Rheinheimera aquimaris, has demonstrated anti-QS activity against Chromobacterium violaceum CV026 and Pseudomonas aeruginosa PAO1. nih.gov It has been shown to decrease the production of the QS-regulated pigment violacein (B1683560) in C. violaceum and inhibit virulence factors like pyocyanin (B1662382) production, swimming motility, and biofilm formation in P. aeruginosa. nih.gov

Computational docking studies predict that these tryptophan-containing CDPs bind to the CviR receptor protein in C. violaceum, competing with the natural ligand. nih.gov This suggests a mechanism of competitive inhibition at the receptor level. The broader class of diketopiperazines has been shown to inhibit QS-mediated virulence traits in various bacteria. researchgate.net Given the structural similarities, it is plausible that CYCLO(-SER-SER) could also participate in or interfere with bacterial communication pathways, although direct evidence is needed to confirm this. The study of CDPs in this context opens up possibilities for developing novel strategies to combat bacterial infections by disrupting their communication systems. nih.gov

Molecular Basis of Regulatory Effects

The regulatory effects of cyclic dipeptides are rooted in their unique and constrained molecular structures. Their rigid conformation allows them to bind with high specificity and affinity to biological targets, such as protein receptors or enzyme active sites, often mimicking the structure of larger protein loops. mdpi.com This interaction can modulate cellular processes by either activating or inhibiting specific pathways.

Reversible protein phosphorylation, a key regulatory mechanism in cells, is mediated by protein kinases, which transfer phosphate groups to serine (Ser), threonine (Thr), or tyrosine (Tyr) residues. mdpi.com The ability of cyclic peptides to interfere with these signaling pathways positions them as potential modulators of protein kinase activity. mdpi.com For example, the cyclic dipeptide Cyclo(Ser-Hyp) has been shown to exert antihepatitis effects, which are linked to its anti-inflammatory and antioxidant properties. acs.org A study on Cyclo(Ser-Tyr) noted that while specific mechanisms of action are not fully documented, cyclic peptides generally exhibit enhanced bioactivity compared to their linear counterparts due to their stability and structural properties. smolecule.comcore.ac.uk The presence of two serine residues in Cyclo(-Ser-Ser), with their hydroxyl side chains, provides potential sites for hydrogen bonding and other interactions that could be crucial for binding to and regulating the function of target proteins. mdpi.com

Stability and Degradation Mechanisms

Cyclic dipeptides are generally characterized by high stability, a feature attributed to their six-membered ring structure. wikipedia.org This inherent stability distinguishes them from their linear peptide counterparts. Research on the solid-state structure of Cyclo(L-Ser-L-Ser) has shown that its diketopiperazine ring adopts a planar conformation, which contributes to its stability. nih.gov This structural rigidity is a key factor in its resistance to degradation.

Resistance to Proteolytic Degradation by Exopeptidases and Endopeptidases

A significant advantage of cyclic peptides like Cyclo(-Ser-Ser) is their enhanced resistance to proteolytic degradation. researchgate.net Linear peptides are vulnerable to cleavage by peptidases, which are enzymes that hydrolyze peptide bonds. Exopeptidases act on the N- or C-terminal ends of a peptide chain. Because cyclic dipeptides lack these free termini, they are inherently resistant to degradation by exopeptidases. mdpi.comnih.gov

Endopeptidases, which cleave peptide bonds within the peptide chain, can also be thwarted by the structure of cyclic peptides. The conformational rigidity of the DKP ring makes it a difficult substrate for many endopeptidases, which often require a degree of flexibility in the peptide backbone to bind and cleave it effectively. nih.govbiomolther.org While specific studies on the enzymatic degradation of Cyclo(-Ser-Ser) are not available, the general principles of cyclic peptide stability strongly suggest it possesses high resistance to both exopeptidases and endopeptidases. acs.org

Factors Influencing Metabolic Stability

The metabolic stability of a peptide is crucial for its biological activity and bioavailability. For cyclic dipeptides, several factors contribute to this stability. The primary factor is the cyclic structure itself, which protects against enzymatic degradation as previously discussed. acs.org

Other factors influencing stability have been identified through studies of various peptides and dipeptides:

Hydrogen Bonding: The number of hydrogen bonds within the crystal structure of a dipeptide can correlate with its thermal stability; more extensive hydrogen bonding networks generally lead to higher stability. uoguelph.ca

Hydrophobicity: The hydrophobicity of a cyclic dipeptide can influence its absorption and transport across biological membranes, which indirectly relates to its metabolic fate. More hydrophobic cyclic dipeptides may be absorbed more efficiently. acs.org

The table below summarizes key factors that generally influence the stability of cyclic dipeptides.

| Factor | Influence on Stability | Relevance to Cyclo(-Ser-Ser) |

| Cyclic Structure | Confers high resistance to exopeptidases and endopeptidases by eliminating free termini and reducing conformational flexibility. researchgate.netnih.gov | As a cyclic dipeptide, it is expected to have high proteolytic resistance. |

| Side Chain Size | Smaller side groups can lead to higher thermal stability in the solid state. uoguelph.ca | The serine side chain (-CH2OH) is small, likely contributing to its stability. |

| Conformation | A rigid, planar DKP ring, as found in Cyclo(L-Ser-L-Ser), enhances structural stability. nih.gov | The known planar structure of its DKP ring is a key stabilizing feature. |

Applications in Chemical Biology and Materials Science Research

Role as Chiral Auxiliaries and Catalysts in Organic Synthesis

The inherent chirality and defined conformation of cyclo(-Ser-Ser) make it a valuable tool in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule. wikipedia.org This is crucial in pharmacology, as different enantiomers of a drug can have vastly different biological activities.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a chiral product. wikipedia.orgdu.ac.in The auxiliary introduces a stereocenter that directs subsequent reactions to occur with a specific spatial orientation, leading to a high diastereomeric or enantiomeric excess. After fulfilling its role, the auxiliary is cleaved from the product and can often be recovered. wikipedia.org While specific industrial-scale applications of cyclo(-Ser-Ser) as a chiral auxiliary are not widely documented in mainstream literature, its structure is archetypal for this function. The rigid diketopiperazine ring and the two chiral centers provide a well-defined three-dimensional space. Substrates can be attached via the hydroxyl groups, and the steric bulk of the cyclic backbone can then block one face of the reacting molecule, forcing an incoming reagent to attack from the opposite, less-hindered face. rsc.orgsfu.ca

In the realm of asymmetric catalysis, small organic molecules like cyclic peptides can act as catalysts, accelerating a reaction while controlling its stereochemical outcome. nih.govresearchgate.net Peptides have been developed as effective organocatalysts for a variety of synthetic reactions. researchgate.net Cyclo(-Ser-Ser) and its derivatives can be envisioned as catalysts in reactions such as aldol (B89426) condensations or Michael additions. The hydroxyl groups and amide functionalities within the ring can participate in hydrogen bonding with substrates, orienting them within a chiral environment and lowering the activation energy for a stereoselective pathway. mdpi.comresearchgate.net

Table 1: Physicochemical Properties of Cyclo(-Ser-Ser)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 23409-30-5 | chemimpex.com |

| Molecular Formula | C₆H₁₀N₂O₄ | chemimpex.combiosynth.com |

| Molecular Weight | 174.16 g/mol | chemimpex.com |

| Appearance | White powder | chemimpex.com |

| Melting Point | 241 - 245 °C | chemimpex.com |

Building Blocks for Novel Biomaterials

The biocompatibility and self-assembly properties of peptides make them ideal building blocks for creating advanced biomaterials for tissue engineering and regenerative medicine. chemimpex.comnih.gov Cyclo(-Ser-Ser) serves as a versatile scaffold in this context due to its structural rigidity and the functional handles provided by its serine side chains. chemimpex.comresearchgate.net

Hydrogels are three-dimensional polymer networks that can absorb large quantities of water, mimicking the extracellular matrix of natural tissues. Cyclo(-Ser-Ser) and other cyclic dipeptides can act as low-molecular-weight gelators, self-assembling in solution through non-covalent interactions like hydrogen bonding to form fibrous networks that entrap solvent and create a gel. researchgate.net

Research has shown that derivatives of cyclic dipeptides can form organogels and hydrogels. researchgate.net The process is often sensitive to external stimuli such as temperature or pH, making them "smart" materials. For instance, the self-assembly of cyclo(-Ser-Ser) derivatives can be tuned by modifying the side chains, leading to hydrogels with different mechanical strengths and thermal stabilities. rsc.org These materials are being explored for applications in drug delivery, where a therapeutic agent can be encapsulated within the gel and released in a controlled manner. rsc.org

A notable example involves the synthesis of CDP-containing diacetylenes (CDP-DAs), where cyclic dipeptides like cyclo(-Ser-Ser) are coupled with long-chain diacetylenic acids. researchgate.net These hybrid molecules can self-assemble in solution to form well-ordered nanostructures, such as nanotubes. researchgate.net X-ray diffraction analysis of these assemblies confirms a lamellar structure, where the molecules stack into bilayers that then scroll into tubes. researchgate.net Such materials, which can be photopolymerized due to the diacetylene groups, have potential applications in electronics and sensor technology. biosynth.com The incorporation of the chiral, biocompatible cyclo(-Ser-Ser) unit also makes these polymers attractive for creating functional biomaterials. acs.org

Hydrogel Formation and Properties

Research Tools for Studying Biological Interactions

Understanding how molecules interact within a cell is fundamental to biology and drug discovery. chemimpex.comchemimpex.com Cyclo(-Ser-Ser), as a stable and conformationally constrained peptide mimic, provides a valuable starting point for developing chemical tools to investigate these interactions. frontiersin.orgnih.govupenn.edu

Identifying the specific protein or proteins that a bioactive small molecule interacts with is a critical step in understanding its mechanism of action. frontiersin.org This process, known as target identification, often employs chemical probes. A probe is typically a modified version of the bioactive molecule that contains a reporter tag (like biotin (B1667282) or a fluorescent dye) and a reactive group for covalent attachment. researchgate.net

In a generalized context, cyclo(-Ser-Ser) can serve as the core scaffold for such a probe. Its hydroxyl side chains are amenable to chemical modification, allowing for the attachment of a linker arm connected to a tag or a photoreactive crosslinking group. frontiersin.org In an activity-based protein profiling (ABPP) experiment, such a probe could be introduced to cell lysate or intact cells. researchgate.netacs.org By binding to its target protein(s), the probe can covalently label them. The tagged proteins can then be isolated using the reporter tag (e.g., streptavidin beads for a biotin tag) and identified by mass spectrometry, revealing the cellular partners of the original cyclic peptide. acs.orgtum.de

Protein-protein interactions (PPIs) are central to nearly all cellular processes, and their dysregulation is often implicated in disease. rsc.orgsartorius.com Consequently, molecules that can selectively disrupt or stabilize PPIs are highly sought after as research tools and potential therapeutics. nih.govsartorius.com

Linear peptides that mimic a binding sequence on one of the interacting proteins are often poor drug candidates due to their rapid degradation by proteases and their high flexibility, which leads to a loss of binding affinity. rsc.org Cyclization, as seen in cyclo(-Ser-Ser), addresses these problems. The cyclic structure provides enhanced stability against enzymatic degradation and constrains the peptide into a specific bioactive conformation, which can lead to stronger and more selective binding. rsc.orgnih.gov

Conceptually, cyclo(-Ser-Ser) provides a rigid scaffold that can be elaborated with different side chains to mimic the key binding residues of a protein interface. By presenting these residues in a pre-organized and stable conformation, a cyclo(-Ser-Ser)-based modulator could fit into a binding pocket on a target protein, either blocking the PPI (antagonist) or stabilizing it (agonist). This makes cyclic peptides a promising class of molecules for targeting PPIs that have historically been considered "undruggable" by traditional small molecules. rsc.org

Probes for Target Identification (generalized context)

Metabolic Engineering Applications for Enhanced Diketopiperazine Production

Metabolic engineering offers a powerful and promising approach to increase the cellular production of specific valuable substances like diketopiperazines (DKPs). wikipedia.org This scientific field focuses on optimizing the genetic and regulatory processes within cells to enhance the synthesis of desired compounds. wikipedia.org The core aim is to model cellular chemical networks, identify production-limiting steps, and then use genetic engineering to overcome these bottlenecks. wikipedia.org While extensive research has been conducted on various DKPs, the application of metabolic engineering for the enhanced production of cyclo(-Ser-Ser) is not yet widely documented in publicly available scientific literature. However, the principles and strategies developed for other DKPs provide a clear roadmap for how cyclo(-Ser-Ser) production could be enhanced.

Metabolic engineering strategies for increasing DKP yields generally fall into several key categories:

Heterologous Gene Expression: This involves introducing genes from one organism into a host organism that is better suited for industrial-scale production, such as Escherichia coli or yeast. wikipedia.orgnih.gov For DKP production, this typically means expressing non-ribosomal peptide synthetases (NRPSs) or cyclodipeptide synthases (CDPSs) that are responsible for synthesizing the target DKP. nih.govrsc.org CDPSs are particularly attractive for synthetic biology applications due to their smaller size compared to NRPSs and their ability to produce a wide range of cyclic dipeptides, sometimes at high yields (>100-200 mg/L) when expressed in E. coli. rsc.org

Precursor Pathway Engineering: The production of any DKP is dependent on the intracellular availability of its constituent amino acid precursors. For cyclo(-Ser-Ser), this would be L-serine. Metabolic engineering can be used to increase the pool of L-serine by overexpressing genes encoding rate-limiting enzymes in the L-serine biosynthesis pathway or by blocking competing pathways that consume L-serine. wikipedia.orgacs.org

Optimization of Fermentation Conditions: The environment in which the engineered microorganisms are grown plays a crucial role in their productivity. Optimizing factors such as temperature, pH, nutrient composition, and oxygen supply can significantly enhance the yield of the desired DKP. diva-portal.org

Enzyme and Pathway Engineering: This can involve modifying the biosynthetic enzymes themselves to improve their activity or specificity. wikipedia.org Furthermore, different enzymes from various organisms can be combined to create novel biosynthetic pathways. rsc.org

| Diketopiperazine | Host Organism | Engineering Strategy | Titer/Yield |

| Ectoine | Escherichia coli | Systematic metabolic engineering, including pathway optimization and cofactor balancing. | 35.33 g/L in a 5 L fermenter. nih.gov |

| Pikromycin | Streptomyces venezuelae | Systems metabolic engineering, including overexpression and knockdown of target genes. | 295.25 mg/L in fed-batch fermentation. nih.gov |

| (R)-3-hydroxybutyrate | Escherichia coli | Metabolic and process engineering, including overexpression of key enzymes. | 16.3 g/L with a productivity of 1.52 g L-1 h-1. diva-portal.org |

| Daptomycin | Streptomyces roseosporus | Multilevel metabolic engineering including precursor and regulatory pathway engineering. | 786 mg/L in a 15 L fermenter. researchgate.net |

| Prenylated Indole DKP Alkaloids | Escherichia coli | Combinatorial engineering of bacterial CDPSs and fungal prenyltransferases with a hybrid mevalonate (B85504) pathway. | Purified yields of 2–26 mg/L from culture supernatants. |

This table presents data for other compounds to illustrate the potential of metabolic engineering, as specific data for cyclo(-Ser-Ser) is not available in the reviewed literature.

The biosynthesis of DKPs primarily relies on two types of enzymes: NRPSs and tRNA-dependent CDPSs. nih.gov Both enzyme families are often found within biosynthetic gene clusters that also contain genes for tailoring enzymes, which further modify the DKP scaffold to create a diverse array of final products. nih.govrsc.org The identification and characterization of a CDPS specific for the formation of cyclo(-Ser-Ser) would be a critical first step towards applying metabolic engineering for its enhanced production.

Analytical Methodologies for Cyclo Ser Ser Research

Chromatographic Separation Techniques

Chromatography is essential for isolating CYCLO(-SER-SER) from complex mixtures, a necessary step prior to its detection and quantification. The separation is typically based on the physicochemical properties of the molecule, such as polarity. pressbooks.pub